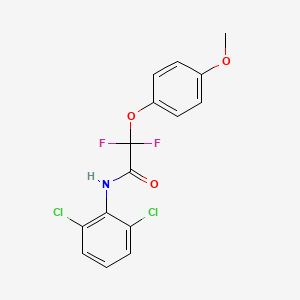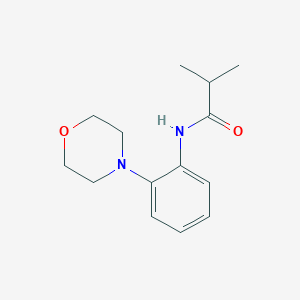![molecular formula C14H8F3N5S B3122631 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 303150-58-5](/img/structure/B3122631.png)
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Descripción general
Descripción
The compound “2-{[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile” belongs to the class of 1,2,4-triazines . These are six-membered heterocyclic compounds possessing three nitrogen in its structure with general formula C3H3N3 . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method employs the readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials .Molecular Structure Analysis
The molecular structure of the compound can be determined using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H-NMR spectrum can provide information about the hydrogen environments in the molecule .Chemical Reactions Analysis
1,2,4-Triazines and its derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive . They are also used in the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. The MS (Mass Spectrometry) can provide information about the molecular weight of the compound .Aplicaciones Científicas De Investigación
Synthesis Methodologies
One notable study demonstrates an efficient and regioselective synthesis of variously substituted 5-amino-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles and 5-amino-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles. This process utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene as a catalyst, highlighting the use of water as an environmentally friendly solvent, short reaction times, and a broad substrate scope, achieving yields up to 93% (Gol, Khatri, & Barot, 2019).
Another research presents a three-component synthesis method that leads to the creation of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles. This method involves the condensation of aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol, characterizing the synthesized compounds with a range of analytical techniques (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).
Potential Applications
The derivatives of triazolopyrimidine compounds, including the one , are known for their diverse biological activities, such as antitumor, antiviral, herbicidal, and fungicidal properties. This opens up avenues for their application in pharmaceuticals and agrochemicals. Specifically, a novel method has been described for obtaining 3,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thiones, suggesting further exploration of their chemical, physical, and biological properties (Fizer, Slivka, & Lendel, 2013).
Mecanismo De Acción
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar compounds have been found to inhibit CDK2, a target for cancer treatment . They have also been found to form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .
Safety and Hazards
Direcciones Futuras
The future directions for this compound could involve further studies on its biological activities and potential therapeutic applications. Given the broad-spectrum pharmaceutical activity of similar compounds, there is an opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing such cores .
Propiedades
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N5S/c15-14(16,17)11-3-1-2-9(4-11)8-23-13-20-12-19-6-10(5-18)7-22(12)21-13/h1-4,6-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLLWLVLLYQXOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN3C=C(C=NC3=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121584 | |
| Record name | 2-[[[3-(Trifluoromethyl)phenyl]methyl]thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303150-58-5 | |
| Record name | 2-[[[3-(Trifluoromethyl)phenyl]methyl]thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303150-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[[3-(Trifluoromethyl)phenyl]methyl]thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B3122549.png)


![3-Phenyl-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline](/img/structure/B3122564.png)
![2-(Ethylsulfanyl)-6,6-dimethyl-4-[4-(trifluoromethoxy)styryl]-1,6-dihydropyrimidine](/img/structure/B3122567.png)
![2-(Ethylsulfanyl)-6,6-dimethyl-4-[2-(3-pyridinyl)vinyl]-1,6-dihydropyrimidine](/img/structure/B3122573.png)

![N-hydroxy-N'-[4-methylsulfanyl-6-(1,2,4-triazol-1-ylmethyl)-1,3,5-triazin-2-yl]methanimidamide](/img/structure/B3122614.png)
![Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate](/img/structure/B3122620.png)
![Ethyl 7-amino-2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3122628.png)


![2-[4-(Tert-butyl)phenoxy]-2,2-difluoro-1-morpholino-1-ethanone](/img/structure/B3122663.png)
